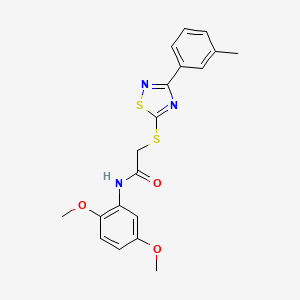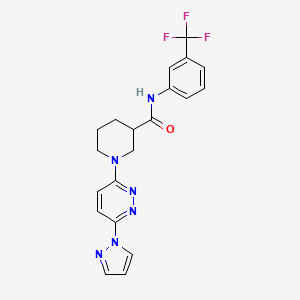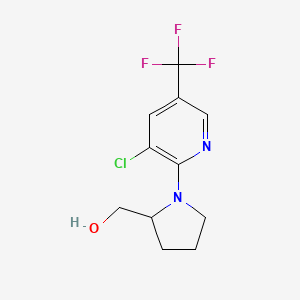![molecular formula C19H14ClN5O3 B2533839 5-chloro-2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899946-12-4](/img/structure/B2533839.png)
5-chloro-2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a complex organic molecule characterized by the presence of multiple functional groups, including chloro, methoxy, and benzamide moieties. This compound is of interest in the field of medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
- Starting Materials and Initial Reactions::
The synthesis typically begins with commercially available aromatic precursors.
The first step might involve the nitration of an aromatic ring to introduce a nitro group, followed by reduction to form an amino group.
- Formation of the Pyrazolo[3,4-d]pyrimidine Core::
The key structure, 1H-pyrazolo[3,4-d]pyrimidine, can be synthesized through a series of cyclization reactions. The reaction conditions often require acidic or basic catalysts under controlled temperatures to facilitate the ring closure.
- Introduction of the Methoxy and Chloro Groups::
The methoxy group can be introduced via methylation reactions using methylating agents like iodomethane in the presence of a base such as potassium carbonate.
The chloro group is typically introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
- Coupling Reactions::
The final coupling reaction to form the benzamide structure often involves the use of amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. Continuous flow reactions, high-throughput screening, and advanced purification techniques like recrystallization and chromatography are employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
- Oxidation::
The compound can undergo oxidation reactions, particularly at the phenyl and methoxy moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction::
Reduction can occur at the nitro or keto groups using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution::
Nucleophilic substitution reactions can take place at the chloro group, where nucleophiles like thiols or amines can replace the chlorine atom.
Oxidizing agents: potassium permanganate, chromium trioxide
Reducing agents: sodium borohydride, lithium aluminum hydride
Methylating agents: iodomethane, dimethyl sulfate
Chlorinating agents: thionyl chloride, phosphorus pentachloride
Amide coupling reagents: EDCI, HATU
Major products of these reactions can include oxidized derivatives, reduced forms, and various substituted analogs of the parent compound.
Aplicaciones Científicas De Investigación
- Chemistry::
Used as a precursor or intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.
- Biology::
Investigated for its potential as a bioactive molecule in various biological assays. It may exhibit properties like enzyme inhibition or receptor binding.
- Medicine::
- Industry::
Utilized in the development of specialty chemicals and advanced materials with specific electronic or photonic properties.
Mecanismo De Acción
The compound's mechanism of action involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The functional groups facilitate binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pyrazolo[3,4-d]pyrimidine core is particularly significant for its binding affinity to biological targets, potentially modulating biochemical pathways involved in disease processes.
Comparación Con Compuestos Similares
- Similar Compounds::
5-chloro-2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can be compared to analogs like 5-chloro-2-methoxy-N-(4-oxo-1-phenyl-1H-imidazo[4,5-d]pyrimidin-5(4H)-yl)benzamide, where the core structure varies slightly.
Structural analogs with different substituents at the benzamide or pyrazolo[3,4-d]pyrimidine core exhibit varying biological activities and physicochemical properties.
- Uniqueness::
Its unique combination of functional groups and structural moieties imparts distinctive chemical reactivity and biological activity, making it a valuable compound for diverse scientific investigations and applications.
This detailed overview provides insights into the compound this compound, highlighting its preparation methods, chemical reactions, research applications, mechanism of action, and comparison with similar compounds. Let me know what other interesting facts you want to dive into!
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O3/c1-28-16-8-7-12(20)9-14(16)18(26)23-24-11-21-17-15(19(24)27)10-22-25(17)13-5-3-2-4-6-13/h2-11H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJSYTXZDDSFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2-PHENYLETHYL)CARBAMOYL]METHYL 3-CYANOBENZOATE](/img/structure/B2533757.png)

![2-{4-[(hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid](/img/structure/B2533760.png)









![5-bromo-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2533778.png)

